Product packaging for Yttrium oxysulfide(Cat. No.:CAS No. 12340-04-4)

Yttrium oxysulfide

Cat. No.: B082436
CAS No.: 12340-04-4
M. Wt: 241.88 g/mol
InChI Key: BTHMZBWJSILAGG-UHFFFAOYSA-N
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Description

Yttrium Oxysulfide (Y2O2S) is a significant semiconductor phosphor material with a band gap in the range of 4.2–4.8 eV . It serves as an excellent host lattice for doping with rare-earth ions such as Europium (Eu), Terbium (Tb), Ytterbium (Yb), and Erbium (Er) to create materials with unique luminescent properties . Its primary research and application value lies in the field of optoelectronics and nanotechnology. When doped with Eu³⁺, it acts as a highly efficient red phosphor, historically used in cathode ray tubes for color television screens and now in high-resolution displays . Furthermore, this compound nanoparticles doped with ions like Yb/Er or Yb/Tm exhibit efficient up-conversion, where they absorb low-energy infrared photons and emit higher-energy visible light (green or blue), making them promising for advanced technologies including biological labels and security inks . Nanostructured forms of Y2O2S, including nanosheets, nanobelts, nanorods, and highly crystallized spherical nanoparticles, can be synthesized through methods such as hydrothermal reactions and colloidal processing . These nanostructures show a significant blue-shift in their absorption edge and electronic transition behaviors due to quantum confinement effects, leading to novel opto-electronic properties valuable for building nanodevices and nanosensors . This product is intended for research purposes in a laboratory setting only. It is not intended for personal, cosmetic, medical, or veterinary uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O2SY2 B082436 Yttrium oxysulfide CAS No. 12340-04-4

Properties

CAS No.

12340-04-4

Molecular Formula

O2SY2

Molecular Weight

241.88 g/mol

IUPAC Name

oxygen(2-);yttrium(3+);sulfide

InChI

InChI=1S/2O.S.2Y/q3*-2;2*+3

InChI Key

BTHMZBWJSILAGG-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3]

Canonical SMILES

[O-2].[O-2].[S-2].[Y+3].[Y+3]

Other CAS No.

12340-04-4

Synonyms

Y2O2S
yttrium oxide sulfide
yttrium oxysulfide

Origin of Product

United States

Theoretical and Computational Studies of Yttrium Oxysulfide

Electronic Structure Elucidation

The electronic structure of yttrium oxysulfide (Y₂O₂S) has been a subject of significant theoretical investigation, primarily through first-principles calculations. These studies have provided fundamental insights into its properties, such as its semiconducting nature and the characteristics of its chemical bonds.

First-Principles Band-Structure Calculations

First-principles pseudopotential calculations have been instrumental in determining the electronic band structure of this compound. aps.orgaps.org These calculations consistently show that Y₂O₂S is an indirect band-gap semiconductor. aps.orgaps.org The top of the valence band is located at the A point of the Brillouin zone, while the bottom of the conduction band is at the K point. aps.org This indirect nature of the band gap has significant implications for its optical properties. The calculated band gap values vary depending on the computational method used, a common trait in such theoretical studies. For instance, an early calculation using the local-density approximation (LDA) yielded a band gap of 2.61 eV. aps.org Another study reported a calculated band gap of 3.0 eV. researchgate.net It has been suggested that the true band gap is approximately 4.6 eV. researchgate.net

Application of Density Functional Theory (DFT) and Advanced Exchange-Correlation Functionals

Density Functional Theory (DFT) has been the primary framework for investigating the electronic properties of this compound. aps.orgaps.org Within DFT, various exchange-correlation functionals are employed to approximate the complex many-body effects.

The Local-Density Approximation (LDA) was used in early first-principles calculations of Y₂O₂S. aps.orgaps.org While successful in predicting the indirect band gap and other qualitative features, LDA is known to underestimate band gap energies. aps.org For Y₂O₂S, the LDA calculation resulted in a band gap of 2.61 eV, which is significantly lower than experimental estimates. aps.org

The Generalized Gradient Approximation (GGA) is another class of functional used in DFT calculations. While specific GGA results for Y₂O₂S are not as prominently detailed in the provided context, it is a common step up from LDA for improving electronic structure calculations.

To address the underestimation of the band gap by standard functionals like LDA and GGA, more advanced methods are often used. DFT+U , which adds a Hubbard-like term to account for strong on-site Coulomb repulsion of localized electrons, and hybrid functionals like HSE06 , which mix a portion of exact Hartree-Fock exchange with a DFT functional, are known to provide more accurate band gap predictions for many materials. chalmers.seresearchgate.net Combining DFT+U with HSE or GW methods can be complex, as it can lead to double-counting of electron correlation effects if not handled carefully. vasp.at

The following table summarizes some of the calculated band gap values for Y₂O₂S using different theoretical approaches.

Computational MethodCalculated Band Gap (eV)Reference
LDA2.61 aps.org
Not Specified3.0 researchgate.net
Not Specified2.7 worldscientific.com

Analysis of Valence Band Anisotropy and Character

A notable feature of the electronic structure of this compound is the anisotropic character of its valence bands. aps.orgaps.org This means that the effective mass of holes, which are the charge carriers in the valence band, is dependent on the crystallographic direction. researchgate.net This anisotropy is a direct consequence of the material's layered crystal structure. researchgate.net

The top of the valence bands is primarily composed of p-orbitals from both oxygen and sulfur atoms, with some contribution from yttrium d-orbitals. The anisotropic nature of the valence band suggests that the electrical conductivity in single crystals of Y₂O₂S would also be anisotropic. dntb.gov.ua This characteristic is important for applications in electronics and thermoelectrics where directional charge transport is desirable. the-innovation.org

Quantitative Assessment of Chemical Bonding Nature (e.g., Y-O vs. Y-S Covalency)

First-principles calculations have been employed to analyze the nature of the chemical bonds within this compound. aps.orgaps.org These studies reveal a fascinating coexistence of different bonding characters within the same material. The analysis indicates that there are substantial covalent bonds between yttrium (Y) and oxygen (O) atoms. aps.orgaps.orgworldscientific.com In contrast, the bonds between yttrium and sulfur (S) are found to be less covalent in nature. aps.orgaps.org

This difference in covalency can be attributed to the differing electronegativities of oxygen and sulfur. Oxygen, being more electronegative, forms a more polar, and thus more covalent, bond with yttrium. The coexistence of these distinct bond types within the layered [Y-O] and S atomic planes contributes to the material's unique physical and chemical properties. worldscientific.com This mixed bonding character is a defining feature of rare-earth oxysulfides. aps.org

Lattice Dynamics and Vibrational Properties

The study of lattice dynamics and vibrational properties provides crucial information about the stability, thermal properties, and interactions between atoms in a crystal. For this compound, these have been investigated theoretically, primarily through density-functional perturbation theory.

Phonon-Band-Structure Computations via Density-Functional Perturbation Theory

Density-Functional Perturbation Theory (DFPT) is a powerful first-principles method used to calculate the vibrational properties of materials. researchgate.netaps.org By applying this theory, researchers have computed the phonon-band-structure of this compound. researchgate.netaps.org These calculations provide the frequencies of the vibrational modes (phonons) throughout the Brillouin zone.

The computed phonon dispersion curves reveal the relationships between the phonon frequencies and their wavevectors, offering a detailed picture of how atoms vibrate collectively in the crystal lattice. These theoretical results have been used to assign the various phonon modes and have shown fair agreement with experimental data obtained from Raman scattering experiments. researchgate.netaps.org The study of the phonon band structure is essential for understanding properties such as thermal conductivity and thermal expansion. worldscientific.com

Comprehensive Assignment and Validation of Phonon Modes through Theoretical-Experimental Correlation

The vibrational properties of this compound are critical as they influence its thermal and optical characteristics. Theoretical calculations have been instrumental in understanding the phonon modes of its uniaxial crystal structure. Density-functional perturbation theory (DFPT) has been employed to compute the phonon-band-structure, leading to a rigorous assignment of all phonon modes at the Γ-point of the first Brillouin zone. researchgate.netaps.org

These theoretical predictions have been correlated with experimental data from microscopic Raman scattering experiments performed on single crystals. The calculated Raman frequencies show fair agreement with the experimental data, validating the theoretical models. researchgate.netaps.org This combined theoretical and experimental approach has not only confirmed previous Raman spectra based on powdered samples but also helped to clarify ambiguities in earlier infrared experimental results. researchgate.net

Studies have identified four Raman-active modes in the range of 140 to 480 cm⁻¹ and have theoretically predicted eight IR-active modes between 200 and 586 cm⁻¹. researchgate.net The analysis of phonon dispersion curves has also revealed a distinct gap between the acoustic and optical modes, a feature influenced by the mass difference between the constituent atoms. journaljenrr.com

Theoretical Determination of Dielectric and Born Effective Charge Tensors

First-principles calculations have been crucial in determining the dielectric and Born effective charge tensors of this compound, which are essential for understanding its response to electric fields and its optical properties. researchgate.netaps.org These calculations, based on density-functional perturbation theory, account for the material's uniaxial crystal structure, which can lead to anisotropy in its physical properties. researchgate.net

The dielectric tensor describes how the material polarizes in an external electric field, while the Born effective charge tensor quantifies the change in polarization due to atomic displacements. gitlab.io For this compound, the calculated static dielectric constant is approximately 5.3, which is comparable to the experimental value of 4.67. researchgate.netresearchgate.net The theoretical results indicate that both the dielectric tensor and the Born effective charge tensor are diagonal. The analysis of these tensors provides a deeper understanding of the nature of bonding and the origin of ferroelectric instability in similar materials. ulg.ac.be

Table 1: Calculated Dielectric and Phonon Properties of this compound

Property Theoretical Value Experimental Value Reference
Static Dielectric Constant 5.3 4.67 researchgate.netresearchgate.net
Raman-Active Modes 140 - 480 cm⁻¹ Consistent with theory researchgate.net
IR-Active Modes (Predicted) 200 - 586 cm⁻¹ Not available researchgate.net

Mechanisms of Lattice Vibration Influence on Optical Phenomena

Lattice vibrations, or phonons, play a significant role in the optical phenomena observed in this compound. The interaction between electrons and phonons can influence processes like scintillation and phosphorescence. researchgate.net Theoretical approaches that accurately describe lattice dynamics are therefore useful for understanding these optoelectronic processes. researchgate.net

The electron-phonon coupling strength is a key parameter. In related materials, it has been shown that certain phonon modes, particularly those involving the vibrations of specific atoms, can have a stronger interaction with the electronic states. nsf.gov For instance, in yttrium iron garnet, the spin-phonon interaction strength shows a positive correlation with the phonon frequency. nsf.gov While not directly studying optical phenomena, such theoretical frameworks for quantifying electron-phonon or spin-phonon interactions can be adapted to understand how lattice vibrations affect the efficiency of phosphors and scintillators based on this compound. The energy of these phonons determines the non-radiative decay rates in luminescent materials, thereby affecting their quantum efficiency.

Intrinsic Point Defect Chemistry and Energetics

The performance of this compound in applications like phosphors is highly sensitive to the presence of intrinsic point defects. First-principles total-energy calculations have been a powerful tool to investigate the formation energies and electronic structures of these defects. researchgate.netaps.orgcapes.gov.br

First-Principles Total-Energy Calculations for Defect Formation Energies

First-principles calculations, based on density-functional theory, have been systematically used to determine the formation energies of various intrinsic point defects in this compound for different charge states. researchgate.netaps.org These calculations typically employ supercell models to represent the defective crystal. mit.edu The formation energy of a defect depends on the atomic chemical potentials and the Fermi level, providing a comprehensive understanding of defect stability under different synthesis and operating conditions. mit.eduu-tokyo.ac.jp These theoretical studies have been crucial in identifying the most prevalent defects and their electronic consequences. aps.orgcapes.gov.br

Identification and Energetics of Anion Vacancies (Oxygen, Sulfur) and Interstitial Anions

Theoretical studies have consistently shown that anion-related defects, namely oxygen vacancies (Vₒ), sulfur vacancies (Vₛ), interstitial oxygen (Oᵢ), and interstitial sulfur (Sᵢ), have lower formation energies compared to cation-related defects. researchgate.netaps.orgcapes.gov.braps.org This suggests that anion vacancies and interstitial anions are present in higher concentrations under practical conditions. researchgate.netaps.orgcapes.gov.br

The calculations reveal that oxygen and sulfur vacancies, as well as interstitial sulfur, tend to introduce relatively deep energy levels within the band gap. researchgate.netaps.org These deep levels are thought to be responsible for the broad-band blue luminescence observed in undoped this compound. aps.orgaps.org In contrast, interstitial oxygen is found to create relatively shallow acceptor levels. researchgate.netaps.org These shallow levels are believed to play a role in hole photoconduction and are potentially linked to persistent phosphorescence and energy storage phenomena in doped oxysulfides. aps.org Furthermore, interesting phenomena such as negative-U character have been predicted for the oxygen vacancy and interstitial sulfur, where a defect in a certain charge state is unstable and spontaneously transforms into another charge state by capturing or emitting carriers. researchgate.netaps.org

Energetic Analysis of Yttrium Vacancies and Interstitial Yttrium

In contrast to anion defects, the formation energies of yttrium vacancies (Vᵧ) and interstitial yttrium (Yᵢ) are calculated to be significantly higher. researchgate.netaps.orgscispace.com This indicates that their concentrations are much lower than those of anion vacancies and interstitials under typical equilibrium conditions. researchgate.netaps.orgcapes.gov.br

The higher formation energy of these cation-related defects suggests that they are less likely to form spontaneously. While they may not be the dominant defects, their presence, even in small concentrations, could still influence the material's properties. For instance, in metallic yttrium, the vacancy formation energy is relatively high (around 1.8 eV), and divacancies have been shown to be efficient mediators for mass transfer. nih.gov While this compound is a semiconductor, these findings from the metallic state highlight the importance of considering various defect configurations and their potential roles. Theoretical calculations for Y₂O₂S have focused on the fact that the concentrations of Vᵧ and Yᵢ are considerably lower, thus having a less direct impact on the most commonly observed defect-related phenomena compared to the more abundant anion defects. researchgate.net

Table 2: PubChem Compound Identifiers

Compound Name PubChem CID
This compound 159445 nih.gov
Yttrium 23993 nih.gov
Oxygen 977 scribd.comuni.lu

Characterization of Deep and Shallow Levels Induced by Point Defects within the Band Gap

First-principles total-energy calculations based on density-functional theory have been employed to study the atomic and electronic structures of intrinsic point defects in this compound (Y₂O₂S). aps.orgcapes.gov.braps.org These theoretical studies investigate the energetics of various point defects, including vacancies and interstitials, in jejich a variety of charge states. aps.orgcapes.gov.br The calculations reveal that under practical conditions, the concentrations of anion vacancies (oxygen and sulfur) and interstitial anions are significantly larger than those of yttrium-related defects. aps.orgcapes.gov.braps.org

The analysis of the electronic structure shows that these intrinsic point defects introduce distinct energy levels within the band gap of Y₂O₂S. A clear distinction between deep and shallow levels has been established:

Deep Levels: Anion vacancies, specifically the oxygen vacancy (Vₒ) and the sulfur vacancy (Vₛ), along with interstitial sulfur (Sᵢ), are found to induce relatively deep energy levels within the band gap. aps.orgaps.orgresearchgate.net The sulfur vacancy, when occupied by a single electron, is suggested to form a deeper trap compared to a similar color center based on an oxygen vacancy. researchgate.net

Shallow Levels: In contrast, the interstitial oxygen atom (Oᵢ) induces a relatively shallow acceptor level. aps.orgaps.orgresearchgate.net This shallow hole trap level is considered a significant finding. researchgate.net

These theoretical results provide a foundational understanding of how intrinsic point defects modify the electronic landscape of this compound. aps.org The positions of these induced levels are qualitatively meaningful for interpreting the material's electronic and optical properties. aps.org

Phenomenological Study of Negative-U Characters Associated with Specific Defects

Theoretical investigations into the defect formation energies in this compound have revealed negative-U characteristics for certain intrinsic point defects. aps.orgcapes.gov.brresearchgate.net Specifically, the oxygen vacancy (Vₒ) and the interstitial sulfur (Sᵢ) have been identified as having negative-U characters. aps.orgcapes.gov.braps.orgresearchgate.net Some studies also suggest that interstitial yttrium may exhibit this behavior. aps.org

The concept of a negative-U center implies that the energy cost for adding a second electron to a defect is less than the energy cost for adding the first. This counterintuitive behavior is explained by the significant lattice relaxations that occur around the defect upon charge capture. In the ionic host material of Y₂O₂S, the formation of new covalent bonds in the vicinity of these specific defects is proposed as the underlying mechanism for the negative-U character. aps.orgcapes.gov.braps.orgresearchgate.net This interplay between the ionic nature of the host and the covalent bonds formed around the defect is a unique characteristic of this material system. aps.org

Correlation between Defect Structures and Observed Luminescence in Undoped this compound

Computational studies have established a direct correlation between the theoretically predicted defect-induced energy levels and the experimentally observed luminescence in undoped Y₂O₂S. aps.orgcapes.gov.brresearchgate.net Undoped this compound is known to exhibit broad-band blue luminescence, with emission peaks observed at approximately 355 nm (3.5 eV) and 440 nm (2.8 eV) at a temperature of 80 K. aps.org

Theoretical models strongly suggest that this blue luminescence originates from the deep energy levels introduced by intrinsic point defects. aps.org Specifically, the deep levels associated with anion vacancies (Vₒ and Vₛ) and interstitial sulfur (Sᵢ) are considered the most likely candidates responsible for these emission bands. aps.orgresearchgate.net The existence of these defect-related luminescence phenomena highlights the critical role of intrinsic defects in governing the optical properties of undoped this compound. aps.orgaps.org At room temperature, this luminescence is thermally quenched, and the associated defect levels are considered potential candidates for non-radiative processes. researchgate.net

Computational Predictions of Mechanical Responses

First-principles calculations, utilizing methods such as the local-density approximation (LDA) within density-functional theory (DFT), have been used to predict the mechanical properties of this compound, including its bulk modulus. aps.orgaps.orgworldscientific.com The bulk modulus is a measure of a material's resistance to compression.

Different theoretical studies have reported slightly varying values for the bulk modulus of Y₂O₂S, which is expected due to differences in computational methods and parameters.

A study using first-principles pseudopotential calculations reported a bulk modulus of 142 GPa . aps.orgaps.org This value is noted to be intermediate between the calculated bulk moduli of yttrium oxide (Y₂O₃) and yttrium sulfide (B99878) (YS). aps.orgaps.org

Another first-principles calculation yielded a bulk modulus of 125 GPa . researchgate.net

A more recent theoretical study reported a bulk modulus of approximately 119.4 GPa . worldscientific.com

These computational derivations provide valuable insight into the material's hardness and structural stability. aps.org

Advanced Synthesis and Fabrication Methodologies for Yttrium Oxysulfide

Bulk Material Synthesis Routes

The synthesis of bulk yttrium oxysulfide powders often relies on high-temperature methods designed for large-scale, cost-effective production. chula.ac.th These routes are focused on achieving high crystallinity and phase purity.

Flux Fusion Techniques

The flux fusion method, also known as the sulfide (B99878) fusion method, is a prevalent solid-state reaction technique for preparing rare-earth oxysulfides. researchgate.netcapes.gov.br It involves heating the precursor materials, such as yttrium oxide, with sulfur and a flux. chula.ac.thresearchgate.net The flux is a substance that melts at a temperature lower than the solid-state reaction temperature, dissolving one or more reactants to facilitate material transport and promote the reaction without being incorporated into the final product. nycu.edu.tw

The composition of the flux plays a critical role in determining the morphology, particle size, and agglomeration of the resulting this compound powder. nycu.edu.twresearchgate.net Different flux mixtures can be employed to steer the growth kinetics of the crystals. For instance, studies have shown that the presence of certain compounds, like lithium phosphate (B84403) (Li₃PO₄), in the flux mixture can significantly slow down the particle growth rate. nycu.edu.tw

In one comparative study, a flux composition containing Li₃PO₄ (Flux A) was found to produce smaller particles compared to a flux without it (Flux B). nycu.edu.tw However, powders fired with Flux A tended to exhibit some degree of agglomeration. nycu.edu.tw Conversely, the use of Flux B resulted in larger, flaky, and hexagonal crystalline shapes. nycu.edu.tw By utilizing a mixture of different fluxes, such as a 3:1 ratio of a flux containing (S+Na₂CO₃+Li₃PO₄+K₂CO₃) to one with (S+Li₂CO₃+K₂CO₃), it is possible to obtain nearly spherical phosphor powders with a mean particle size of approximately 3 µm and a narrow size distribution. researchgate.net

Table 1: Effect of Flux Composition on Y₂O₂S:Eu³⁺ Particle Characteristics

Flux DesignationKey ComponentsFiring Temperature (°C)Firing Time (h)Resulting Mean Particle Size (µm)Observed Morphology
Flux A S, Na₂CO₃, K₂CO₃, Li₂CO₃, Li₃PO₄ 11502.55.6Agglomerated particles
Flux B S, Na₂CO₃, K₂CO₃, Li₂CO₃11502.5>10Flaky and hexagonal crystalline
A3B1 Mix 3:1 ratio of Flux A to Flux B11502.5~3Nearly spherical particles

Data synthesized from research findings. nycu.edu.twresearchgate.net

The optimization of sintering and firing conditions is crucial for obtaining this compound with high phase purity and crystallinity, ensuring the absence of secondary phases like unreacted yttrium oxide (Y₂O₃). nycu.edu.twresearchgate.net The firing temperature and duration directly influence the reaction completion and crystal growth.

Research has demonstrated that firing a mixture of yttrium oxide, europium oxide, and a specific flux composition at 1150°C for 2.5 hours successfully yields phase-pure Y₂O₂S:Eu³⁺. researchgate.net In other protocols, pellets made from a mix of doped yttrium oxide, sulfur, and fluxes (Na₂CO₃, K₂CO₃) were heated at 900°C for 2 hours in a helium atmosphere to produce the desired oxysulfide product. chula.ac.th The goal of these optimized protocols is to achieve a well-crystallized hexagonal structure, which is characteristic of the desired this compound phase. ichem.md Rapid heating rates during sintering can be beneficial, as they can enhance densification over grain growth, potentially leading to a finer-grained microstructure. issp.ac.ru

Role of Flux Compositions on Material Characteristics

Solid-State Reaction Methods Utilizing Sulfide Fluxes

Solid-state reaction utilizing sulfide fluxes is the classical and most widely employed method for manufacturing oxysulfide phosphors. chula.ac.thloradchemical.com This approach is favored for its reliability and cost-effectiveness. researchgate.net In this process, rare earth oxides are intimately mixed with elemental sulfur and flux materials such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). chula.ac.thresearchgate.net

The flux melts during heating, creating a liquid medium that facilitates the reaction between the solid oxide particles and the sulfur source. nycu.edu.tw A common reaction pathway involves the flux reacting with sulfur to form a polysulfide (e.g., Na₂Sₓ), which then acts as the sulfidizing agent for the rare earth oxide. loradchemical.com This ensures a more homogeneous reaction and allows for synthesis at temperatures lower than what would be required without the flux. After the reaction, the flux materials are typically removed by washing with solutions like dilute hydrochloric acid and distilled water. chula.ac.th

Non-Conventional Synthetic Approaches (e.g., High-Energy Ball Milling for Low-Temperature Processing)

To circumvent the high temperatures required in conventional furnace-based synthesis, non-conventional approaches such as high-energy ball milling (HEBM) have been explored. researchgate.net HEBM is a mechanochemical process that involves repeated welding, fracturing, and rewelding of powder particles in a high-energy mill. This technique can induce chemical reactions and phase transformations at significantly lower temperatures, or even at room temperature. researchgate.netresearchgate.net

Specifically for this compound, europium-doped Y₂O₂S has been successfully synthesized at room temperature from yttrium oxide, europium oxide, and sulfur using HEBM. researchgate.netscience.gov The intense mechanical energy supplied during milling enables a substitution reaction between oxygen and sulfur, forming the oxysulfide phase without external heating. researchgate.net This approach is advantageous as it refines the precursor particles and increases their reactivity, thereby lowering the energy barrier for the reaction to occur. researchgate.netmdpi.com

Nanostructured this compound Synthesis

The synthesis of nanostructured this compound has garnered significant interest due to the unique properties that emerge at the nanoscale. Various methods have been developed to fabricate Y₂O₂S with controlled size and morphology, including nanocrystals, nanotubes, and thin films.

Hydrothermal Method : Single-crystalline Y₂O₂S nanostructures, including nanocrystals, nanosheets, nanobelts, nanotubes, nanorods, and nanowires, have been prepared through a convenient hydrothermal method. nih.gov This process typically involves using yttrium hydroxide (B78521) (Y(OH)₃) nanostructures as precursors, which are then subjected to sulfidation under mild hydrothermal conditions to yield high-purity nanostructured Y₂O₂S. nih.gov

Sulphuration of Precursors : Nanosized spherical particles of this compound can be prepared by the sulphuration of specially designed precursors. unesp.br For example, polymeric precursors have been used to synthesize particles with diameters between 20 and 40 nm, while basic carbonate precursors yield spherical particles with a mean diameter of around 150 nm. unesp.br The mean crystallite size for these phosphors is estimated to be in the range of 15-20 nm. unesp.br

Vapor Phase Growth : This technique has been used to create nanostructured this compound films. The process involves two main steps: first, a nanostructured film of yttria (Y₂O₃), approximately 50 nm thick, is deposited from a vapor of yttrium dipivaloylmethanate. researchgate.net In the second step, the yttria film is sulfided by annealing in ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) vapor at temperatures of 900°C or higher, resulting in a hexagonal this compound film composed of densely packed grains about 50 nm in size. researchgate.net

Surface-Directed Synthesis : An approach using particle lithography allows for the creation of Y₂O₂S nanostructures on a surface. acs.org Nanopores are generated within an organosilane matrix, and these pores are then filled with a precursor solution. Subsequent dehydration and sulfidation processes lead to the formation of rare earth oxysulfide nanostructures within these confined spaces. acs.org

Homogeneous Precipitation Strategies for Controlled Morphologies (e.g., Hollow Microspheres)

Homogeneous precipitation is a versatile technique for producing Y₂O₂S with controlled and complex morphologies, such as hollow microspheres. This method offers advantages like low processing temperatures, high product homogeneity, and purity. tandfonline.com A common approach involves using monodisperse carbon spheres as hard templates. tandfonline.comnih.gov

In a typical synthesis, a precursor, often yttrium oxide (Y₂O₃) doped with desired elements, is first synthesized as hollow microspheres via homogeneous precipitation onto the carbon templates. tandfonline.comnih.gov Subsequently, these precursor microspheres undergo a sulfurization process, frequently by calcination in a carbon disulfide (CS₂) atmosphere, to convert them into Y₂O₂S. tandfonline.comnih.gov This process has been successfully used to create Y₂O₂S:Eu³⁺, Mg²⁺, Ti⁴⁺ hollow microspheres. tandfonline.comnih.govnih.gov Electron microscopy reveals that the resulting oxysulfide particles retain the hollow spherical shape of the precursor, with diameters in the range of 350–450 nm and wall thicknesses of approximately 50–80 nm. tandfonline.comnih.govnih.gov The preservation of the hollow microsphere morphology after high-temperature sulfur treatment is a key advantage of this method. tandfonline.comnih.gov

The synthesis of gadolinium oxysulfide (Gd₂O₂S), a related oxysulfide, also utilizes homogeneous precipitation with urea, followed by sulfurization. kashanu.ac.ir This further demonstrates the utility of this method for producing oxysulfide phosphors with controlled structures. kashanu.ac.ir

Sol-Gel Polymer Thermolysis Protocols

The sol-gel polymer thermolysis method provides a robust route for synthesizing nanocrystalline this compound. This technique involves the creation of an organic polymer network that acts as a template for the nucleation and controlled growth of inorganic nanoparticles. frontiersin.org The subsequent thermal decomposition (thermolysis) of the polymer matrix releases the nanoparticles. frontiersin.org

A notable example is the use of a urea-formaldehyde resin in a two-step process to synthesize europium-doped this compound (Y₂O₂S:Eu³⁺) nanocrystals. cecri.res.incapes.gov.br In this method, ethylene (B1197577) diamine tetraacetic acid (EDTA) often serves as a chelating agent. cecri.res.incapes.gov.br This approach allows for a degree of control over the crystallite size, with researchers achieving sizes in the range of 7–15 nm by adjusting the concentrations of reactants and organic precursors. cecri.res.incapes.gov.br Another variation of this method, employing a urea-formaldehyde resin as both a fuel for pyrolysis and a dispersion matrix, has been used to produce Y₂O₂S:Eu³⁺ nanoparticles with an average size of 20 nm. cecri.res.in

The process typically begins with the combustion synthesis of doped yttrium oxide (Y₂O₃:Eu³⁺) nanocrystals within the urea-formaldehyde resin, followed by a sulfurization step to form the final Y₂O₂S:Eu³⁺ nanocrystals. cecri.res.in The gel-polymer thermolysis process facilitates the formation of well-dispersed nanoparticles with polyhedral or spherical morphologies. cecri.res.in

Emulsion Liquid Membrane Systems for Nanoparticle Production

Emulsion liquid membrane (ELM) systems, specifically water-in-oil-in-water (W/O/W) emulsions, offer a sophisticated method for producing this compound nanoparticles. nih.govnih.gov This technique allows for the synthesis of precursor particles within the confined space of the internal water phase of the emulsion, leading to the formation of nanoparticles.

In this process, yttrium ions are extracted from the external aqueous phase into the oil phase by a carrier and then stripped into the internal aqueous phase, where they precipitate as precursor particles, typically yttrium oxalate. nih.gov These precursor nanoparticles are then converted into Y₂O₂S through a solid-gas reaction. nih.gov This method has been successfully used to prepare Y₂O₂S nanoparticles doped with ytterbium (Yb) as a sensitizer (B1316253) and other activators like erbium (Er), holmium (Ho), or thulium (Tm). nih.gov The resulting Y₂O₂S:Yb,Er particles are predominantly smaller than 50 nm in diameter. nih.gov

The emulsion liquid membrane system provides a versatile platform for creating upconverting phosphor nanoparticles with different emission colors under the same infrared excitation, which is valuable for applications like multiplexed assays. nih.gov

Sulfide Fusion with Pelletization Pretreatment for Doped Systems

The sulfide fusion method, often enhanced with a pelletization pretreatment, is a traditional and widely used solid-state reaction for synthesizing doped this compound phosphors. chula.ac.thresearchgate.netchula.ac.th This technique is particularly effective for incorporating various rare-earth dopants to achieve desired luminescent properties. chula.ac.thresearchgate.netchula.ac.th

The process typically begins with the preparation of doped yttrium oxide precursors. This is achieved by mixing aqueous solutions of yttrium nitrate (B79036) and the desired rare-earth nitrate dopants to ensure a homogeneous mixture. chula.ac.thchula.ac.th The mixed nitrates are then precipitated, often using oxalic acid, and the resulting oxalates are calcined to form the doped oxide precursors. chula.ac.thchula.ac.th

In the modified sulfide fusion with pelletization pretreatment, the doped yttrium oxide powder is mixed with sulfur (S), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) at specific weight ratios (e.g., 1:1.5:0.5:0.5). chula.ac.th This mixture is then pelletized and subjected to a high-temperature reaction to form the doped this compound. This method has been successfully employed to synthesize Y₂O₂S co-doped with ytterbium (Yb) and other rare-earth elements like erbium (Er), thulium (Tm), europium (Eu), or holmium (Ho). chula.ac.thresearchgate.netchula.ac.th

Methodological Control of Nanoparticle Size and Shape Distribution

Controlling the size and shape of this compound nanoparticles is critical as these parameters significantly influence their properties. Various synthesis methods offer different levels of control.

Sol-Gel Polymer Thermolysis: This method provides a degree of tunability in crystallite size. For instance, in the synthesis of Y₂O₂S:Eu³⁺ using a urea-formaldehyde resin, varying the concentration of reactants and organic precursors can adjust the crystallite size within the 7–15 nm range. cecri.res.incapes.gov.br

Emulsion Liquid Membrane Systems: This technique is effective for producing nanoparticles with a relatively narrow size distribution. For example, Y₂O₂S:Yb,Er particles synthesized via this method are mostly smaller than 50 nm in diameter. nih.gov

Precipitation Methods: The precipitation technique can be used to synthesize yttria nanopowders with a narrow size distribution by controlling parameters such as pH. mdpi.com

Pulsed Laser Ablation in Liquids (PLAL): Recent advancements in PLAL have shown that using a donut-shaped laser beam instead of a standard Gaussian beam can lead to a significant reduction in nanoparticle size, a narrower size distribution, and improved sphericity for materials like yttrium oxide. researchgate.net

Surface-Directed Synthesis: This approach utilizes patterned organosilane self-assembled monolayers as templates to control the size, dispersity, and surface density of nanoparticles during high-temperature synthesis. acs.org The dimensions of the nanopores in the template and the concentration of the precursor solution are key factors in determining the final nanoparticle size. acs.org

The ability to control size and shape is fundamental for developing advanced materials with tailored optical and electronic properties. researchgate.net

Thin Film Growth and Deposition Technologies

The fabrication of this compound and related materials as thin films is essential for their integration into various electronic and optoelectronic devices.

Pulsed Laser Deposition (PLD) Methodologies

Pulsed laser deposition (PLD) is a versatile and widely used technique for growing high-quality thin films of various materials, including yttrium compounds. koreascience.krnih.govresearchgate.netmdpi.comacs.org In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate, forming a thin film. koreascience.kr

This method allows for precise control over film thickness, crystallinity, and surface morphology by adjusting parameters such as substrate temperature, background gas pressure, laser energy density, and repetition rate. nih.govmdpi.com For instance, Y₂O₃:Eu³⁺ and Li-doped Y₂O₃:Eu³⁺ thin films have been grown on sapphire substrates, with their crystallinity and photoluminescence being highly dependent on the oxygen pressure during deposition. koreascience.kr The substrate temperature also plays a crucial role; for example, in the fabrication of Y/Sialon thin films, the temperature was varied from room temperature up to 500 °C. nih.gov

A significant advantage of PLD is the ability to transfer the stoichiometry of a multi-component target to the growing film. nih.gov Research has also explored using pure yttrium metal targets instead of yttria (Y₂O₃) targets for PLD. Films deposited from a metal target have been shown to have smoother surfaces and a lower degree of crystalline tilting compared to those from an oxide target. acs.org

The table below summarizes key parameters and findings for PLD of yttrium-based thin films.

Target MaterialSubstrateDeposition TemperatureKey Findings
Y₂O₃:Eu³⁺, LiF-doped Y₂O₃:Eu³⁺Sapphire600 °CFilm crystallinity and photoluminescence are highly dependent on oxygen pressure. koreascience.kr
Y/SialonNot SpecifiedRoom Temperature to 500 °CResulted in transparent and amorphous thin films. nih.gov
Yttrium Ferrite (YFO)Silicon723.15 K (450 °C)Film thickness affects morphology and optical band gap. mdpi.com
Yttrium (metal) vs. Y₂O₃ (ceramic)MgO(100), Sapphire(0001)Not SpecifiedFilms from the metal target exhibited smoother surfaces and better crystalline quality. acs.org

Ion-Plasma Technology for Phosphor Film Fabrication

Ion-plasma technology, particularly radio frequency (RF) ion-plasma sputtering, is an advanced method for depositing high-quality thin films of this compound and other related phosphor materials. science.govresearchgate.net This technique is instrumental in creating thin-film, single-crystal, high-resolution screens. science.govresearchgate.net The process allows for the deposition of materials like this compound activated with rare-earth elements onto a dissimilar phosphor substrate. researchgate.netucdavis.edu For example, a red-emitting Y₂O₃:Eu film can be deposited onto a green-emitting Y₃Al₅O₁₂-Tb,Ce substrate. researchgate.netucdavis.edu

A key application of this technology is the fabrication of screens with energy-controlled luminescence color. science.gov The color of the light emitted by the screen changes depending on the energy of the electron beam used for excitation. science.govresearchgate.net This phenomenon occurs because the penetration depth of the electron beam is a function of its energy; lower energy electrons excite the top film (e.g., red), while higher energy electrons penetrate to the substrate, exciting it to emit a different color (e.g., green). researchgate.net

Research into optimizing the fabrication of luminescent films has focused on several key parameters that affect the final structure and properties of the film. These include:

Reactive gas composition ucdavis.edu

RF plasma parameters ucdavis.edu

Deposition chamber geometry ucdavis.edu

Substrate temperature ucdavis.edu

Post-deposition thermal treatment and environment ucdavis.edu

It has been found that optimal results are often achieved using RF ion-plasma diode sputtering at a frequency of 13.56 MHz, enhanced by plasma compression from a magnetic field. ucdavis.edu The resulting films are notable for their high resolution, which is limited only by the electron beam spot size, as the single-crystal layers lack the grain structure that can scatter light in conventional powder-based phosphors. ucdavis.edu

Electrophoretic Deposition for Layered Structures

Electrophoretic deposition (EPD) is a versatile colloidal processing technique used to form uniform films, coatings, and bulk bodies from particles suspended in a liquid. royalsocietypublishing.orgresearchgate.net The process relies on the movement and subsequent deposition of charged particles onto an oppositely charged electrode when an electric field is applied. royalsocietypublishing.orgresearchgate.net EPD is advantageous due to its ability to produce homogeneous microstructures, control coating thickness, and deposit materials on substrates with complex shapes. royalsocietypublishing.org

This method has been effectively used to fabricate layered structures of yttrium-based compounds. A key step in successful EPD is the preparation of stable powder suspensions. mdpi.com For yttrium oxide nanopowders, the use of additives like acetylacetone (B45752) (a dispersant) and polyvinyl butyral (PVB, a binder) in an isopropanol (B130326) suspension creates a high zeta potential (+29 to +80 mV), which is crucial for a stable EPD process. mdpi.com

In one study, EPD was used to form both single-layer and two-layer compacts from (Y₀.₉La₀.₁)₂O₃ (YLa) and (Ho₀.₉₅La₀.₀₅)₂O₃ (HoLa) nanopowders for magneto-optical ceramics. mdpi.com The deposition parameters directly control the mass and thickness of the resulting compacts.

Table 1: Influence of Binder on EPD of YLa Nanopowders. mdpi.com
Suspension CompositionDeposition Time (min)Compact Mass (g)Compact Thickness (mm)Compact Density (%)
YLa + Acetylacetone (No Binder)101.082.143
YLa + Acetylacetone + PVB100.721.540

As shown in Table 1, the addition of a PVB binder to the suspension led to a decrease in the mass and thickness of the deposited compacts but did not significantly alter their density. mdpi.com The EPD technique also enables the creation of multi-layered structures by sequential deposition. mdpi.com For instance, two-layer YLa/HoLa compacts with a total thickness of up to 2.6 mm and a density of up to 46% have been fabricated. mdpi.com Subsequent sintering of these layered compacts at 1750°C in a vacuum results in ceramics with a distinct, homogeneous boundary between the layers. mdpi.com

Influence of Deposition Parameters on Crystalline Phase Evolution in Thin Films

The crystalline structure of this compound and related yttrium oxide thin films is highly dependent on the deposition parameters used during synthesis techniques like reactive magnetron sputtering. mdpi.comresearchgate.net The controlled manipulation of these parameters is essential for tailoring the film's properties. Various crystalline structures—including amorphous, the stable cubic phase, and a metastable monoclinic phase—can be formed. mdpi.comresearchgate.net

Key deposition parameters that influence the crystalline phase include:

Oxygen Partial Pressure: A low oxygen partial pressure or an oxygen-deficient environment during deposition tends to favor the growth of the monoclinic phase over the stable cubic phase. mdpi.comresearchgate.net

Substrate Temperature: The substrate temperature during deposition plays a critical role. For instance, in some studies on yttrium oxide, the preferred growth orientation changed from the (110) plane at lower temperatures to the (111) plane at higher temperatures. researchgate.net Increasing the substrate temperature can also induce a transition from the monoclinic to the cubic phase. researchgate.net

Sputtering Power and Deposition Rate: The energy supplied to the deposition process affects film growth. Increased sputtering power can lead to the formation of monoclinic phases. researchgate.net Conversely, a very low sputtering rate, which can occur in a "poisoned" target mode, may result in amorphous films. mdpi.com A high deposition rate in a "metallic mode" can produce a mixture of monoclinic and cubic crystal structures. researchgate.net

Film Thickness: The final crystalline structure can also be a function of the film's thickness. In some experiments, thin films were initially amorphous and only began to crystallize into a monoclinic structure after reaching a certain thickness (e.g., >600 nm). mdpi.com

Table 2: Effect of Deposition Parameters on Yttrium Oxide Thin Film Structure. mdpi.comresearchgate.netresearchgate.net
ParameterConditionResulting Crystalline Phase/Orientation
Oxygen Partial PressureLowFavors Monoclinic Phase
Optimal/HighFavors Cubic Phase
Substrate TemperatureLow(110) Preferred Orientation
High(111) Preferred Orientation, Monoclinic to Cubic Transition
Sputtering PowerIncreased PowerFormation of Monoclinic Phase
Low Power (Poison Mode)Amorphous Film
Film ThicknessThin (< 500 nm)Amorphous
Thick (> 600 nm)Crystallized (Monoclinic)

Post-deposition annealing is a common method to modify the crystalline phase. Films that are deposited in an amorphous or monoclinic state often transform into the more stable cubic phase after being annealed at sufficiently high temperatures (e.g., 400°C or higher). mdpi.commdpi.com

Spectroscopic Characterization and Advanced Luminescence Phenomena

Fundamental Luminescence Mechanisms of Yttrium Oxysulfide Host

This compound (Y₂O₂S) serves as an exceptional host material for phosphors due to its robust physical and chemical stability and its efficient luminescence properties when doped with activator ions. rsc.org Its medium phonon energy of approximately 520 cm⁻¹ reduces the probability of non-radiative decay, making it a more efficient host for upconversion luminescence compared to materials with higher phonon energies. vcu.edu

While this compound is primarily known for the sharp, line-like emissions generated by rare-earth dopants, research has also noted luminescence from the host material itself. The intrinsic luminescence of undoped Y₂O₂S is often characterized as a broad-band emission. This blue luminescence is generally attributed to crystal defects or self-activated centers within the host lattice rather than the direct band-to-band recombination of electrons and holes. These defects create localized energy states within the band gap that can trap charge carriers, which subsequently recombine to emit light. The precise nature of these defect centers can be influenced by synthesis conditions, such as temperature and atmospheric composition, which affect the stoichiometry and crystallinity of the material.

The luminescence capabilities of Y₂O₂S are fundamentally governed by its electronic band structure. The material's wide band gap allows it to remain transparent to visible light, preventing self-absorption and enabling the efficient emission from dopant ions. The valence and conduction bands of the host lattice determine the energy required for host excitation. Reflectivity spectra measurements have been used to derive key optical parameters like dielectric constants and absorption coefficients, providing insight into the electronic transitions of the host material. researchgate.net When high-energy radiation, such as ultraviolet light, excites the Y₂O₂S host, it promotes an electron from the valence band to the conduction band, creating an electron-hole pair. This absorbed energy can then be transferred to a dopant ion, leading to its characteristic luminescence. researchgate.net

A critical mechanism in Y₂O₂S-based phosphors is the transfer of energy from the host lattice to the embedded activator ions. This process typically begins with the absorption of high-energy photons (e.g., UV light) by the Y₂O₂S host itself. researchgate.net Following this host excitation, the energy can be non-radiatively transferred to a nearby dopant ion, promoting it to an excited electronic state. The dopant ion then relaxes to its ground state by emitting light of a characteristic wavelength.

In the context of upconversion, a "sensitizer" ion, such as Ytterbium (Yb³⁺), is often co-doped into the host along with an "activator" ion (e.g., Er³⁺, Ho³⁺, Tm³⁺). researchgate.netchula.ac.th The sensitizer (B1316253) efficiently absorbs lower-energy infrared radiation (e.g., from a 980 nm laser) and sequentially transfers the energy to the activator ion, promoting it to higher energy levels than could be achieved with a single photon. capes.gov.brnih.gov This energy transfer process is highly efficient in the Y₂O₂S lattice, making it one of the best commercially available green upconverting materials. vcu.edu

The luminescence process in phosphors like Y₂O₂S can be significantly influenced by the presence of defects that introduce localized energy levels within the material's band gap. Shallow acceptor levels, which are energy states located just above the valence band, can play a role in trapping holes. These trapped holes can then recombine with electrons from the conduction band or from excited donor states, contributing to luminescence. While not extensively detailed in the context of Y₂O₂S specifically, these defect-related energy levels are known to be crucial in modulating the efficiency and pathways of luminescence in many phosphor systems by acting as intermediate steps in the energy transfer and recombination processes.

Host Lattice Excitation and Energy Transfer to Doping Ions

Luminescence Enhancement and Engineering through Doping

The intrinsic luminescence of Y₂O₂S is generally weak; its primary utility comes from its ability to host rare-earth ions, which act as luminescence centers. By carefully selecting the dopant ions and their concentrations, the emission color and efficiency of the phosphor can be precisely engineered. americanelements.com

Doping with various trivalent rare-earth ions allows for the generation of light across the visible and infrared spectrum.

Europium (Eu³⁺): Y₂O₂S:Eu³⁺ is a commercially vital red phosphor, widely used in display technologies and as an anti-counterfeiting measure in Euro banknotes. nih.govfishersci.se Its luminescence is dominated by sharp emission lines originating from the ⁵D₀ excited state to the ⁷Fⱼ ground state manifold, with the ⁵D₀ → ⁷F₂ transition around 626 nm being particularly strong and responsible for the brilliant red color. nycu.edu.tw The exact color can be tuned from orange to red by adjusting the Eu³⁺ concentration. nycu.edu.tw

Terbium (Tb³⁺): Terbium doping produces a characteristic green luminescence. It is used as an activator for green phosphors in applications such as television tubes. nih.gov

Erbium (Er³⁺) and Ytterbium (Yb³⁺): The Yb³⁺-Er³⁺ pair is a classic combination for upconversion phosphors. Yb³⁺ acts as a sensitizer, efficiently absorbing 980 nm infrared light and transferring the energy to the Er³⁺ activator. capes.gov.br This results in two primary emission bands: a green emission from the (²H₁₁/₂, ⁴S₃/₂) → ⁴I₁₅/₂ transitions and a red emission from the ⁴F₉/₂ → ⁴I₁₅/₂ transition. nih.gov The ratio of green to red light can be tuned by altering the dopant concentrations and the excitation power density. capes.gov.br Y₂O₂S:Yb,Er phosphors can also be excited by 808 nm and 1560 nm radiation. vcu.edu

Neodymium (Nd³⁺): Doping with Nd³⁺ can produce an intense blue luminescence upon excitation with UV light (around 261 nm) or by direct excitation of the Nd³⁺ energy levels. researchgate.net This emission is attributed to the ²P₁/₂ to ⁴I₉/₂ transition. researchgate.net When co-doped with Yb³⁺, Nd³⁺ can also be used to create multispectral infrared phosphors. researchgate.net

Holmium (Ho³⁺): When co-doped with Yb³⁺ and excited at 980 nm, Y₂O₂S:Ho³⁺ exhibits the brightest green upconversion luminescence when compared to other activators like Eu, Er, and Tm at similar concentrations. chula.ac.th

Thulium (Tm³⁺): Co-doping with Yb³⁺ and Tm³⁺ under 980 nm excitation can generate blue and near-infrared (NIR) emissions. researchgate.netchula.ac.th The blue upconversion emission is the result of a three-photon process. tandfonline.com

Dysprosium (Dy³⁺): Dysprosium is another rare-earth element used as a dopant in various phosphor hosts, though its specific luminescence properties in Y₂O₂S are less commonly detailed in broad surveys. It is known for its potential applications in laser materials when combined with other rare earths. fishersci.com

The following table summarizes the luminescence characteristics of Y₂O₂S doped with various rare-earth ions.

Activator IonSensitizer (Typical)Excitation Wavelength(s)Key Emission Bands / Color
Eu³⁺ NoneUV, Electron Beam~626 nm (Red)
Tb³⁺ NoneUV, Electron BeamGreen
Er³⁺ Yb³⁺980 nm, 808 nm, 1560 nm~550 nm (Green), ~660 nm (Red)
Nd³⁺ None / Yb³⁺~261 nm (UV) / 810 nm~401 nm (Blue) / NIR
Ho³⁺ Yb³⁺980 nm~545 nm (Bright Green)
Tm³⁺ Yb³⁺980 nm~476 nm (Blue), ~800 nm (NIR)
Dy³⁺ N/AN/AYellowish-White (in other hosts)
Investigation of Concentration Quenching and Optimal Dopant Concentrations for Enhanced Luminescence

Co-Doping Strategies and Multi-Activator Systems

Co-doping this compound with multiple types of rare-earth ions is a powerful strategy to manipulate its luminescent properties, enabling phenomena like upconversion and color tuning.

Common co-doping systems include Yb³⁺/Er³⁺, Yb³⁺/Tm³⁺, Yb³⁺/Ho³⁺, and Eu³⁺/Dy³⁺. chula.ac.thfrontiersin.org Ytterbium (Yb³⁺) is frequently used as a sensitizer because of its large absorption cross-section around 980 nm, efficiently absorbing excitation energy and transferring it to the activator ions (Er³⁺, Tm³⁺, Ho³⁺). researchgate.net Other co-doping combinations, such as Eu³⁺ with Mg²⁺ and Ti⁴⁺, have also been explored to create materials with specific properties like persistent luminescence. usp.br

Energy transfer between co-dopant ions is the fundamental process behind the functionality of multi-activator systems. This transfer can occur through several mechanisms, including radiative transfer, exchange interaction, and multipole-multipole interaction. rsc.org

In the Yb³⁺/Er³⁺ system, Yb³⁺ ions absorb 980 nm photons and transfer the energy to neighboring Er³⁺ ions, exciting them to higher energy levels. researchgate.net Similarly, in Yb³⁺/Ho³⁺ co-doped systems, consecutive energy transfer from Yb³⁺ to Ho³⁺ is responsible for the observed upconversion luminescence. researchgate.net In the Eu³⁺/Dy³⁺ system, an efficient energy transfer from Dy³⁺ to Eu³⁺ has been demonstrated. rsc.org The mechanism of this transfer was identified as a resonant type via a dipole-quadrupole interaction, and the critical distance for this energy transfer was calculated. rsc.org The efficiency of energy transfer can be determined by comparing the luminescence intensities and decay lifetimes of the sensitizer ion with and without the presence of the activator ion. researchgate.net

Upconversion is a non-linear optical process where low-energy photons (typically in the infrared range) are converted into higher-energy photons (in the visible or ultraviolet range). chula.ac.th This phenomenon, also known as anti-Stokes emission, is achieved through multi-photon excitation processes involving sequential energy absorption and transfer. chula.ac.thfrontiersin.org

This compound is an effective host matrix for upconversion due to its low phonon energy, which minimizes non-radiative losses. researchgate.net In Yb³⁺/Er³⁺ co-doped Y₂O₂S, excitation at 980 nm leads to visible green and red emissions. vcu.edu The Yb³⁺ ion absorbs the infrared photon and transfers its energy to an adjacent Er³⁺ ion, exciting it to the ⁴I₁₁/₂ level. A second energy transfer step can further excite the Er³⁺ ion to the ⁴F₇/₂ level, from which it non-radiatively relaxes to the ²H₁₁/₂ and ⁴S₃/₂ levels, resulting in green emission. semanticscholar.org Alternatively, excited state absorption (ESA) can occur, where a single Er³⁺ ion absorbs multiple photons sequentially. vcu.edu

Similarly, in Yb³⁺/Ho³⁺ systems, two consecutive energy transfers from Yb³⁺ to Ho³⁺ lead to green and near-infrared emissions. researchgate.net Y₂O₂S co-doped with Yb³⁺ and Tm³⁺ can produce blue and infrared emissions. chula.ac.thchula.ac.th

By carefully selecting co-dopants and adjusting their relative concentrations, it is possible to tune the emission color of this compound phosphors and even generate white light from a single host material. rsc.org

In upconversion systems, color tunability can be achieved by varying the dopant concentrations or even the excitation power density. For Y₂O₂S:Yb³⁺,Er³⁺, the ratio of green to red emission can be altered by changing the Yb³⁺ concentration, thereby tuning the output color. vcu.edu It has been shown that the emission color can be tuned by simply changing the power of the 980 nm excitation laser. researchgate.net

Interactive Data Tables

Table 1: Emission Transitions in Doped this compound

DopantTransitionEmission Color/RegionWavelength (nm)Reference
Eu³⁺⁵D₀ → ⁷F₁Orange-Red~595 saip.org.za, saip.org.za
Eu³⁺⁵D₀ → ⁷F₂Red~618, 627 saip.org.za, saip.org.za
Tb³⁺⁵D₄ → ⁷F₆Blue-Green~485 acs.org
Tb³⁺⁵D₄ → ⁷F₅Green~542-545 acs.org, scispace.com
Tb³⁺⁵D₄ → ⁷F₄Yellow-Orange~585 acs.org
Tb³⁺⁵D₄ → ⁷F₃Red~620 acs.org
Er³⁺²H₁₁/₂ → ⁴I₁₅/₂Green~530 vcu.edu
Er³⁺⁴S₃/₂ → ⁴I₁₅/₂Green~550 vcu.edu
Er³⁺⁴F₉/₂ → ⁴I₁₅/₂Red~660-670 vcu.edu

Table 2: Co-Doping Systems in this compound and Their Luminescence

Co-Dopants (Sensitizer, Activator)Excitation (nm)Emission ColorsPhenomenonReference
Yb³⁺, Er³⁺980Green, RedUpconversion vcu.edu
Yb³⁺, Tm³⁺980Blue, InfraredUpconversion chula.ac.th, chula.ac.th
Yb³⁺, Ho³⁺980Green, Red, Blue, NIRUpconversion researchgate.net
Eu³⁺, Dy³⁺UVBlue, Yellow, RedEnergy Transfer, White Light Generation rsc.org
Upconversion Luminescence Phenomena (e.g., Infrared-to-Visible Conversion, Multi-Photon Excitation Processes)

Characterization of Charge Transfer Bands (e.g., Eu³⁺-O²⁻ CTB, Eu³⁺-S²⁻ CTB)

In europium-doped this compound (Y₂O₂S:Eu³⁺), the luminescence is significantly influenced by charge transfer bands (CTBs), which arise from the transfer of an electron from the ligand (O²⁻ or S²⁻) orbitals to the 4f orbitals of the Eu³⁺ ion. These bands are crucial for the efficient excitation of Eu³⁺, which leads to its characteristic red emission.

The excitation spectra of Y₂O₂S:Eu³⁺ typically show two main charge transfer bands. One is attributed to the Eu³⁺-O²⁻ interaction and the other to the Eu³⁺-S²⁻ interaction. The Eu³⁺-O²⁻ charge transfer band is generally observed at higher energies (shorter wavelengths, around 270 nm), while the Eu³⁺-S²⁻ CTB appears at lower energies (longer wavelengths, around 330 nm). rsc.org The position of the CTB is dependent on factors such as the electronegativity of the ligand and the Eu-ligand bond length. Since sulfur is less electronegative than oxygen, the Eu³⁺-S²⁻ CTB occurs at a lower energy.

Studies on nanocrystalline Y₂O₂S:Eu³⁺ have shown that both the fundamental absorption edge and the Eu³⁺-ligand charge-transfer bands can exhibit significant blue shifts compared to their bulk counterparts. cecri.res.inresearchgate.net This shift is an indication of quantum confinement effects. cecri.res.in The analysis of these charge transfer bands is often performed using photoluminescence excitation (PLE) spectroscopy and diffuse reflectance spectroscopy. cecri.res.inresearchgate.net The presence and characteristics of these bands are vital for the material's application in displays and lighting, as they determine the efficiency of light absorption and subsequent emission. researchgate.net

Advanced Spectroscopic Probes for this compound

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a material. eag.comphi.com For this compound, XPS is employed to confirm the presence of yttrium (Y), oxygen (O), and sulfur (S) and to investigate their electronic environments. aps.org The analysis involves irradiating the sample with monochromatic X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.com

In the XPS spectrum of Y₂O₂S, distinct peaks corresponding to the core levels of Y, O, and S are observed. For instance, the Y 3d spectrum typically shows a doublet (Y 3d₅/₂ and Y 3d₃/₂) characteristic of the Y³⁺ oxidation state. researchgate.net Similarly, the O 1s and S 2p spectra provide information about the chemical state of oxygen and sulfur within the oxysulfide lattice. Analysis of Ti-doped Y₂O₂S has shown shifts in the core level of Ti 2p, indicating changes in the lattice structure and electronic state density. researchgate.net XPS depth profiling can also be used to analyze the compositional uniformity from the surface into the bulk of the material. eag.com

Interactive Table: Representative XPS Binding Energies for Y₂O₂S This table is based on typical values found in literature and serves as an illustrative example. Actual values can vary based on sample preparation and instrument calibration.

ElementOrbitalBinding Energy (eV)Inferred Chemical State
Y3d₅/₂~157.1Y³⁺
Y3d₃/₂~159.2Y³⁺
O1s~531.0O²⁻
S2p~162.0S²⁻

Note: Data compiled from representative values in scientific literature. researchgate.netntu.edu.tw

Reflectivity Spectroscopy and Kramers-Kronig Analysis for Optical Constants (e.g., Dielectric Functions, Absorption Coefficients)

Reflectivity spectroscopy is a non-destructive optical technique used to study the electronic structure of materials. By measuring the fraction of light reflected from a material's surface as a function of photon energy, one can obtain its reflectivity spectrum. For this compound, reflectivity spectra have been measured over a wide energy range using synchrotron radiation. aps.orgaps.org

The raw reflectivity data can be analyzed using the Kramers-Kronig (KK) relations. nih.gov This mathematical transformation allows for the determination of the fundamental optical constants of the material from the reflectivity spectrum alone. nih.govscience.gov These constants include the real (ε₁) and imaginary (ε₂) parts of the dielectric function, the refractive index (n), and the extinction coefficient (k). From these, the absorption coefficient can also be derived. aps.org

Studies on single crystals of Y₂O₂S have utilized this approach to derive its optical properties. aps.orgaps.org For example, the analysis reveals a sharp exciton (B1674681) absorption peak around 6.3 eV, which is associated with the electronic transition from the S 3p state to the Y 4d state. researchgate.netaps.org This analysis is fundamental in determining the band gap energy and understanding the electronic band structure of this compound. aps.orgaps.org

Diffuse Reflection Spectroscopy for Electronic Transitions

Diffuse Reflection Spectroscopy (DRS) is a technique particularly useful for obtaining absorption-like spectra from powdered or opaque samples, such as polycrystalline this compound phosphors. rsc.orgcecri.res.in Instead of measuring the transmitted light, DRS measures the light that is diffusely scattered from the sample surface. The diffuse reflectance data can be converted into a quantity analogous to absorbance using the Kubelka-Munk function. cecri.res.innih.gov

DRS is widely used to identify electronic transitions in this compound. nih.gov The spectra can reveal the fundamental absorption edge of the Y₂O₂S host lattice, which corresponds to the band gap energy. cecri.res.in In doped materials, such as Y₂O₂S:Eu³⁺, DRS can also clearly resolve the charge-transfer bands (e.g., O²⁻ → Eu³⁺ and S²⁻ → Eu³⁺) and the sharp f-f transitions of the dopant ions. cecri.res.inrsc.org For instance, in Er³⁺-doped Y₂O₂S, absorption peaks corresponding to transitions from the Er³⁺ ground state to various excited states can be identified. rsc.org

Microscopic Raman Spectroscopy for Lattice Vibrational Mode Characterization

Raman spectroscopy is an inelastic light scattering technique that probes the vibrational modes (phonons) of a material. spectroscopyonline.com Micro-Raman spectroscopy combines a Raman spectrometer with a microscope, allowing for the analysis of small sample areas. aps.org This technique is instrumental in characterizing the crystal structure and lattice dynamics of this compound. researchgate.net

The Raman spectrum of Y₂O₂S, which has a trigonal crystal structure, exhibits a set of characteristic Raman-active vibrational modes. Each peak in the spectrum corresponds to a specific collective atomic vibration. These vibrations are sensitive to the crystal structure, symmetry, and local bonding environment. spectroscopyonline.com The positions and symmetries of the Raman bands for Y₂O₂S have been experimentally determined and can be compared with theoretical calculations to assign the modes. cnr.it The low-energy region of the spectrum is typically associated with external lattice modes, such as the translational vibrations of the yttrium ions, while higher-energy modes can be related to the internal vibrations of the structural units. spectroscopyonline.comresearchgate.net

Interactive Table: Major Raman Modes of this compound This table presents an example of typical Raman modes observed for yttrium compounds. The exact peak positions for Y₂O₂S may vary.

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~190Lattice/Translational Mode
~350Bending/Stretching Mode
~470Stretching Mode
~600Stretching Mode

Note: The assignments are generalized based on typical spectra of yttrium-based oxides and oxysulfides. cnr.it

Temperature-Dependent Photoluminescence Studies for Thermal Quenching and Excitation Mechanisms

Temperature-dependent photoluminescence (PL) studies are crucial for understanding the performance of phosphors like this compound in practical applications, where operating temperatures can be elevated. rsc.org These studies involve measuring the emission intensity and decay lifetime of the phosphor as a function of temperature.

As the temperature increases, the luminescence intensity of doped Y₂O₂S typically decreases, a phenomenon known as thermal quenching. researchgate.net This quenching occurs because thermally activated non-radiative recombination pathways become more probable, competing with the radiative emission process. nih.gov The activation energy (Eₐ) for this thermal quenching process can be determined by fitting the temperature-dependent intensity data to the Arrhenius equation. rsc.org

The data provides insight into the thermal stability of the phosphor and the mechanisms of energy loss. rsc.org For some systems, an unusual increase in luminescence intensity with temperature can be observed over a certain range, which can be explained by models involving thermally-assisted carrier escape from trap states. mdpi.com Understanding these mechanisms is essential for designing phosphors with high quantum efficiency and good thermal stability for applications like solid-state lighting and displays. harvard.edu

X-ray Excited Luminescence for High-Energy Excitation Response

This compound (Y₂O₂S), particularly when doped with activators like europium (Eu³⁺) and terbium (Tb³⁺), is a significant material in the field of X-ray phosphors and scintillators. Its ability to efficiently convert high-energy X-ray photons into visible light makes it suitable for applications such as medical imaging and industrial radiography. The process of X-ray excited luminescence (XEL), also known as radioluminescence, involves the absorption of X-ray energy by the host lattice, followed by the transfer of this energy to the luminescent centers, which then emit characteristic light.

When doped with europium, Y₂O₂S exhibits strong red luminescence. Under X-ray irradiation, Eu³⁺-doped this compound (Y₂O₂S:Eu) displays a characteristic emission spectrum with multiple peaks in the 500 to 800 nm wavelength range. science.govscience.gov These emissions correspond to the electronic transitions within the Eu³⁺ ion, specifically from the ⁵D₀ and ⁵D₁ excited states to the ⁷Fⱼ (J=0, 1, 2, 3, 4) ground states. saip.org.za The most intense red emission lines are typically observed around 618 and 627 nm, which are attributed to the ⁵D₀ → ⁷F₂ transition. saip.org.za Another prominent, though shorter wavelength, emission at approximately 595 nm corresponds to the ⁵D₀ → ⁷F₁ transition. saip.org.za The spectral patterns and decay kinetics observed in both photoluminescence (PhL) and radioluminescence (RL) are fundamentally similar, indicating that the same luminescent species are involved in both processes. oup.com

The mechanism of X-ray excited luminescence in doped phosphors like Y₂O₂S can be described as a multi-step process. semanticscholar.org First, the high-energy X-rays create electron-hole pairs in the host material. These charge carriers then transfer their energy to the activator ions (e.g., Pr³⁺), leading to their excitation. Finally, the excited activator ions relax to their ground state by emitting photons, resulting in scintillation. semanticscholar.org

Terbium-doped this compound (Y₂O₂S:Tb) is another important X-ray phosphor, known for its green emission. clemson.edu The luminescence of Y₂O₂S:Tb under X-ray excitation is sensitive to the presence of other rare earth impurities, which can either quench or sensitize the terbium emission. osti.gov The extent of this quenching effect is dependent on the nature and concentration of the impurity, the concentration of terbium, and the mode of excitation. osti.gov Nanoparticles of Tb:Y₂O₂S have demonstrated bright green emission under both UV and X-ray excitation, with an integrated intensity that can surpass that of commercial cerium-doped lutetium orthosilicate (B98303) (Ce:LSO) standards. clemson.edu

The efficiency of X-ray phosphors is a critical parameter. Studies on gadolinium oxysulfide (Gd₂O₂S), a related and often-used scintillator material, provide insights into the conversion efficiencies. For instance, Pr³⁺-doped Gd₂O₂S has shown a conversion efficiency of about 8.5% for X-rays in the 40-80 keV range, while Tb³⁺-doped Gd₂O₂S can reach up to 15%. frontiersin.org While specific efficiency data for Y₂O₂S is not as readily available in the provided context, its widespread use suggests a high conversion efficiency.

The following table summarizes the key X-ray excited luminescence properties of doped this compound based on available research findings:

DopantExcitation SourceKey Emission Peaks (nm)TransitionObserved Color
Eu³⁺X-ray~595, ~618, ~627⁵D₀→⁷F₁, ⁵D₀→⁷F₂Red
Tb³⁺X-ray--Green

Data compiled from multiple sources. Specific peak positions can vary slightly depending on synthesis conditions and measurement setup.

Crystallographic and Microstructural Characterization of Yttrium Oxysulfide

Crystalline Structure Determination and Refinement

The fundamental properties of yttrium oxysulfide are dictated by the arrangement of its constituent atoms in a repeating three-dimensional lattice. The precise determination and refinement of this crystalline structure are paramount for understanding its behavior.

Identification and Confirmation of Hexagonal Crystal Phases

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of this compound. Numerous studies have consistently identified and confirmed that Y₂O₂S crystallizes in a hexagonal crystal structure. nycu.edu.twresearchgate.netsaip.org.zarsc.org This structure is characterized by unit cell dimensions of approximately a = 0.378-0.381 nm and c = 0.659 nm. nycu.edu.twresearchgate.net The space group for this hexagonal phase is identified as P-3m1. rsc.org This hexagonal structure is a defining characteristic of pure this compound. saip.org.za

The local symmetry of the yttrium site within this hexagonal lattice is C₃ᵥ. researchgate.net This specific symmetry environment is significant, particularly when this compound is doped with other elements, as it influences the dopant's position and subsequent properties. For instance, trivalent europium (Eu³⁺) ions are known to substitute for yttrium (Y³⁺) ions in the crystal lattice. nycu.edu.tw

Impact of Synthetic Conditions on Resultant Crystalline Phases

The synthesis conditions play a critical role in obtaining the desired pure hexagonal phase of this compound, free from other phases like yttrium oxide (Y₂O₃). The choice of flux composition and firing conditions, such as temperature and duration, are key parameters that influence the final crystalline phase. nycu.edu.tw For example, using a flux fusion method, the complete conversion of starting materials to the Y₂O₂S hexagonal phase can be achieved at specific temperatures and times, such as 1150°C for less than an hour with certain fluxes. nycu.edu.tw

Different synthesis methods can lead to variations in the resulting crystal structure. For instance, pulsed laser deposition has been shown to produce both cubic and hexagonal crystal structures of Eu³⁺ doped Y₂O₂S depending on the deposition time, with longer durations favoring the hexagonal phase. researchgate.net Similarly, low-temperature synthesis approaches can yield an intermediate yttrium oxysulfate (Y₂O₂SO₄) phase, which can then be reduced to the hexagonal Y₂O₂S phase at around 600°C. acs.org The presence of certain additives, like yttrium oxide, can also influence the synthesis of composite ceramics by promoting solid-state diffusion or crystallization processes at different temperatures. mdpi.com

Morphology and Particle Engineering

Beyond the atomic-level crystal structure, the macroscopic and microscopic morphology of this compound particles significantly impacts its practical applications. The size, shape, and aggregation of these particles are critical factors that can be controlled through various synthesis strategies.

Microscopic Investigations Using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology of this compound particles. SEM provides detailed information about the surface topography and shape of the particles, revealing features like irregular or nearly spherical morphologies and the degree of agglomeration. nycu.edu.twsaip.org.za TEM, on the other hand, offers insights into the internal structure of the particles, allowing for the observation of their crystallinity and the arrangement of nanoscale features. icevirtuallibrary.com

SEM analysis has shown that the shape of Y₂O₂S particles can vary from flaky and hexagonal to nearly spherical, depending on the flux composition used during synthesis. nycu.edu.tw These investigations can also reveal the presence of polycrystalline particles and some degree of agglomeration. nycu.edu.tw TEM can be used in conjunction with SEM to provide a more comprehensive understanding of the material's microstructure, including the size and distribution of collagen fibrils in biological samples, which is analogous to how it can be used to study the internal structure of synthesized nanoparticles. nih.gov

Strategies for Controlled Particle Size and Shape in Powder Synthesis

The ability to control the particle size and shape of this compound powders is crucial for optimizing their performance in various applications. Several synthesis strategies have been developed to achieve this control. The flux fusion method, for instance, allows for the manipulation of particle size and shape by altering the flux composition and firing conditions. nycu.edu.tw By carefully selecting the flux, it is possible to produce nearly spherical phosphor powders with a mean particle size of around 3 μm and a narrow size distribution. nycu.edu.tw

Other methods for controlling particle morphology include hydrothermal and solvothermal synthesis, where the choice of solvent, precipitant, and synthesis temperature can yield plate-type, rod-type, or spherical particles. researchgate.net The co-precipitation method, followed by thermal treatment, has also been successfully employed to control the size and morphology of oxide nanoparticles by adjusting parameters like pH. kashanu.ac.ir The goal of these strategies is often to produce particles with a uniform size distribution, which is critical for applications like high-quality displays where particle size affects resolution and packing density. nycu.edu.tw

Mechanisms Governing Particle Aggregation and Nanosphere Formation

The formation of aggregates and nanospheres in this compound synthesis is governed by complex mechanisms involving nucleation, growth, and particle-particle interactions. In gas-phase synthesis methods, nanoparticles can form from molecular nuclei through rapid agglomeration, followed by sintering and coalescence at high temperatures to form spherical particles. tandfonline.com The final morphology depends on the balance between collision rates and the rate of coalescence.

In solution-based synthesis, particle aggregation is influenced by factors such as surface charge and ionic strength of the suspension. nih.gov Higher surface charges lead to greater repulsion between particles, preventing aggregation, while higher ionic strength can screen these charges, leading to agglomeration. nih.gov The formation of nanospheres can also occur through mechanisms like oriented attachment, where crystalline nanoparticles self-assemble along specific crystallographic faces. whiterose.ac.uk In some cases, a liquid-liquid phase separation can precede the formation of crystalline particles, with liquid droplets aggregating and then transforming into the final solid phase. whiterose.ac.uk Understanding these fundamental mechanisms is key to controlling the final morphology of this compound powders.

Structural Stability and Phase Transformation Studies

Investigation of Decomposition Pathways under Varying Environmental Conditions (e.g., Conversion to Yttria)

The structural integrity of this compound (Y₂O₂S) is intrinsically linked to its surrounding environmental conditions, particularly temperature and atmosphere. The most significant transformation pathway involves its conversion to yttrium oxide (Y₂O₃), commonly known as yttria.

Studies have shown that the decomposition of Y₂O₂S to Y₂O₃ can occur at temperatures between 600°C and 800°C. acs.org The formation process of Y₂O₂S itself provides insight into its stability. It can be formed from yttria at relatively low temperatures, with the reaction being largely complete by 500°C when using a sodium polysulfide flux. koreascience.kr Conversely, the synthesis of nanostructured this compound films has been achieved by the sulfidation of yttria films at higher temperatures, specifically 900°C and above, in an ammonium (B1175870) thiocyanate (B1210189) vapor. researchgate.net This indicates a reversible transformation capability between yttria and this compound depending on the specific reactants and conditions.

The decomposition pathway can also involve intermediate phases. Research on the synthesis of Y₂O₂S from yttrium hydroxide (B78521) precursors in the presence of sulfur has identified yttrium oxysulfate (Y₂O₂SO₄) as a key intermediate. acs.org Through a controlled reduction step, this oxysulfate is converted to the oxysulfide. acs.org However, incomplete sulfurization during synthesis or partial reconversion during subsequent thermal processes like pyrolysis can result in the presence of Y₂O₃ as an impurity phase. cecri.res.in For instance, during the pulsed laser deposition of Y₂O₂S:Eu³⁺ thin films, yttria was observed as an impurity phase under certain growth durations. researchgate.net

Furthermore, investigations into the reaction of Y₂O₃ with a Na₂CO₃-S flux revealed that while Y₂O₂S formation is complete below 500°C, an unidentified mustard-yellow colored phase, potentially Y₂O₂S₂, appears in the temperature range of 400°C to 460°C before disappearing at higher temperatures. koreascience.kr This suggests complex intermediate steps in the phase transformation landscape of the Y-O-S system. The stability of related compounds offers a comparative perspective; for example, yttrium oxyselenide (B8403211) (Y₂O₂Se) is reportedly stable in air up to 680°C. researchgate.net

The table below summarizes the conditions for the formation and decomposition of Y₂O₂S.

ProcessStarting Material(s)Product(s)Temperature Range (°C)Atmosphere/ConditionsSource(s)
Formation Y₂O₃, Na₂CO₃, SY₂O₂S< 500Na₂Sₓ flux koreascience.kr
Formation Y₂O₃ filmY₂O₂S film≥ 900NH₄SCN vapor researchgate.net
Formation Y(OH)₃, SY₂O₂SO₄ → Y₂O₂S---Sealed tube, then reduction acs.org
Decomposition Y₂O₂SY₂O₃600 - 800--- acs.org
Impurity Formation Y₂O₂SY₂O₃---Incomplete sulfurization/pyrolysis cecri.res.in
Intermediate Phase Y₂O₃, Na₂CO₃, SY₂O₂S₂ (unconfirmed)400 - 460Na₂Sₓ flux koreascience.kr

Role of Impurities in Stabilizing or Destabilizing Specific Phases

Impurities, whether intentionally introduced as dopants or present as residual contaminants, play a critical role in the phase stability of this compound. These impurities can either stabilize the desired hexagonal Y₂O₂S structure or promote the formation of secondary phases, such as cubic yttria. researchgate.net

Intentional doping is a common strategy to confer specific functionalities, such as luminescence, and can simultaneously enhance structural stability. The incorporation of dopants like europium (Eu³⁺), terbium (Tb³⁺), magnesium (Mg²⁺), and titanium (Ti⁴⁺) into the Y₂O₂S lattice has been extensively studied. dntb.gov.ua The trivalent europium ion (Eu³⁺), with an ionic radius (0.112 nm) slightly larger than that of the yttrium ion (Y³⁺, 0.106 nm), is expected to substitute for Y³⁺ without significantly disturbing the crystal lattice. nycu.edu.tw Similarly, doping with gadolinium (Gd³⁺) has been shown to optimize the crystal structure of Y₂O₂S, which in turn improves its upconversion luminescence properties. researchgate.net These dopants, by occupying lattice sites, can be considered stabilizing impurities for the oxysulfide phase.

Conversely, unintentional impurities often destabilize the Y₂O₂S phase. The most common impurity is yttrium oxide (Y₂O₃), which can persist due to incomplete sulfurization reactions during synthesis. cecri.res.in Over-reduction during synthesis processes designed to convert intermediate phases like Y₂O₂SO₄ into Y₂O₂S can also lead to the formation of Y₂O₃ impurities. acs.org The presence of oxygen as an impurity during the high-temperature preparation of related yttrium-silicon compounds has been shown to stabilize certain structures over others, highlighting the significant influence of even minor contaminants on phase outcomes. scirp.org While detected impurities can be minor, they can significantly quench desired properties like upconversion emission. usp.br The use of high-purity precursors, such as lanthanide hydroxycarbonates instead of oxides, can lead to products with higher crystal purity. usp.br

The table below details the effects of various ionic impurities on the stability of the Y₂O₂S phase.

Impurity/DopantRoleEffect on Y₂O₂S PhaseSource(s)
Eu³⁺, Tb³⁺, Mg²⁺, Ti⁴⁺ Intentional DopantStabilizes the oxysulfide lattice by substitution dntb.gov.uanycu.edu.tw
Gd³⁺ Intentional DopantOptimizes and stabilizes the crystal structure researchgate.net
Y₂O₃ Unintentional ImpurityActs as a secondary, destabilizing phase acs.orgcecri.res.in
Oxygen Unintentional ImpurityCan influence phase stability during synthesis scirp.org

Emerging Research Directions and Applications in Yttrium Oxysulfide Materials Science

Exploration of Persistent Phosphorescence and Advanced Energy Storage Phenomena

Recent research has delved into the intriguing phenomena of persistent phosphorescence in doped yttrium oxysulfide. This "glow-in-the-dark" effect, where the material continues to emit light long after the excitation source is removed, is of great interest for applications such as safety signage, emergency lighting, and bio-imaging.

First-principles studies have suggested that intrinsic defects within the Y₂O₂S crystal lattice, such as oxygen and sulfur vacancies, play a crucial role in these persistent phosphorescence and energy storage phenomena. researchgate.netcapes.gov.braps.org These defects can create trap levels within the material's band gap, capturing and slowly releasing energy, which manifests as prolonged emission. For instance, in europium-doped this compound (Y₂O₂S:Eu), these defect-related energy levels are believed to be key to its long-lasting red emission. researchgate.netcapes.gov.br Doping with ions like samarium (Sm³⁺) has also been shown to induce reddish-orange long-lasting phosphorescence. researchgate.net The ability of these materials to store energy from various radiation sources, including visible light and X-rays, and release it via thermal or optical stimulation opens up possibilities for advanced energy storage applications. researchgate.net

Development of High-Performance, Long-Lifetime Luminescent Materials

A primary focus of current research is the enhancement of the performance and longevity of this compound-based phosphors. This compound is recognized as an excellent host for developing phosphors with tunable color emission. rsc.org Doping with various rare-earth elements allows for the production of materials that emit light across the visible spectrum.

For example, praseodymium-doped this compound (Y₂O₂S:Pr) is known for its high efficiency in converting UV or blue light into visible light, making it valuable for fluorescent lighting and various display technologies. ontosight.ai The stability and long lifespan of these materials under UV excitation are critical for their practical use. ontosight.ai Researchers are actively exploring new synthesis methods and dopant concentrations to further improve the luminous efficiency and operational lifetime of these phosphors. ontosight.ai

Fabrication and Functionalization of Novel Architectures (e.g., Hollow Microspheres, One-Dimensional Nanostructures)

The morphology and structure of this compound materials at the nanoscale significantly influence their properties. Consequently, there is a strong research emphasis on the fabrication of novel architectures. Scientists have successfully synthesized a variety of nanostructures, including nanocrystals, nanosheets, nanobelts, nanotubes, nanorods, and nanowires of europium-doped this compound (Y₂O₂S:Eu³⁺) using methods like the hydrothermal technique. researchgate.netnih.gov

These one-dimensional (1D) nanostructures are particularly interesting for investigating size-induced optical and electronic properties. researchgate.netnih.govtheiet.org For instance, a composite-hydroxide-mediated method has been employed to create 1D Y₂O₂S:Eu³⁺ nanostructures at relatively low temperatures. theiet.orgtheiet.org The ability to control the size and shape of these nanostructures is crucial for their potential applications in light-emission devices. theiet.org Furthermore, the synthesis of Y₂O₂S:Eu³⁺, Mg²⁺, Ti⁴⁺ hollow microspheres and nanotubes has been reported, showcasing the versatility in fabricating complex architectures. dntb.gov.ua

Integration of this compound into Advanced Optical Devices and Display Technologies

This compound phosphors have long been integral to display technology. Europium-doped this compound, for instance, has been a key component in producing the red color in cathode ray tube (CRT) televisions. aemree.comgoogle.com The material's ability to produce vibrant and clear images has been revolutionary for screen technology. aemree.com

Current research is focused on integrating these phosphors into more advanced optical devices and next-generation displays. rsc.org Thin-film electroluminescent (TFEL) devices using rare-earth activated this compound are being developed, offering advantages like reduced weight, volume, and power consumption compared to traditional CRTs. dtic.mil The narrow-line emission spectra of rare-earth activators in the this compound host allow for better color purity in full-color displays. dtic.mil The development of single-phased white-emitting phosphors based on energy transfer mechanisms in co-doped Y₂O₂S is a promising area for solid-state lighting. rsc.org

Advanced Theoretical Modeling of Complex Dopant-Host Interactions and Energy Transfer Dynamics

To further optimize the properties of this compound-based materials, a deep understanding of the fundamental interactions between the dopant ions and the host lattice is essential. Advanced theoretical modeling plays a crucial role in this endeavor. First-principles calculations based on density-functional theory are used to study the atomic and electronic structures of intrinsic point defects in Y₂O₂S. aps.org

These computational models help in understanding the energetics of defects and their influence on the material's electronic properties. aps.org Furthermore, research on energy transfer dynamics, for example between Dy³⁺ and Eu³⁺ ions in co-doped Y₂O₂S, provides insights into how to achieve desired luminescent properties, such as white light emission. rsc.org Theoretical calculations of the electronic structure of Y₂O₂S help to understand its fundamental optical properties, such as the band gap energy and exciton (B1674681) absorption. researchgate.net These theoretical studies are critical for predicting the behavior of new dopant combinations and for guiding the experimental design of novel phosphor materials.

Innovative Strategies for Defect Engineering for Tailored Optical Properties

Defect engineering is an innovative strategy to precisely control and tailor the optical properties of this compound. By intentionally introducing and controlling specific defects in the crystal lattice, researchers can manipulate the material's luminescent characteristics.

First-principles studies have shown that different types of defects, such as oxygen vacancies, sulfur vacancies, and interstitial atoms, induce different energy levels within the band gap. researchgate.netaps.org For example, oxygen and sulfur vacancies tend to create deep levels, while interstitial oxygen atoms can form shallow acceptor levels. researchgate.netaps.org These findings are consistent with the observed broad-band blue luminescence in undoped this compound and are linked to the persistent phosphorescence in doped versions. researchgate.netcapes.gov.br By mastering the creation and control of these defects during synthesis, it is possible to fine-tune the material's properties for specific applications, such as enhancing the efficiency and duration of persistent luminescence.

Q & A

Q. What are the standard methods for synthesizing Y₂O₂S nanoparticles, and how do they influence particle morphology?

Y₂O₂S nanoparticles are synthesized via methods like flux fusion , urea homogenous precipitation , and emulsion liquid membrane systems . Flux fusion (e.g., using Na₂SO₄ as a flux) produces micron-sized particles with high crystallinity but limited size control . Urea precipitation enables sub-100 nm monodisperse nanoparticles by modulating urea decomposition kinetics, which controls nucleation rates . Emulsion systems, such as oil-water interfaces, yield spherical nanoparticles (20–50 nm) with narrow size distributions . Critical parameters include precursor concentration, pH, and reaction time.

Q. How do dopants like Eu³+ or Yb³+/Ho³+ affect the luminescent properties of Y₂O₂S?

Dopants introduce energy levels that enable tunable emission. For example:

  • Eu³+ activates red emission (⁵D₀ → ⁷F₂ transition at 626 nm) under UV excitation. Emission intensity depends on Eu³+ concentration, with optimal doping at ~5 mol% to avoid quenching .
  • Yb³+/Ho³+ pairs enable 980 nm-to-green upconversion via energy transfer (Yb³+ sensitizes Ho³+). Luminescence efficiency is influenced by Yb:Ho ratios, with 18:2 mol% achieving maximal brightness . Particle size also impacts luminescence: smaller nanoparticles (<50 nm) exhibit surface defects that reduce quantum yield .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phase equilibria data during Y₂O₂S synthesis?

Contradictions in phase diagrams (e.g., oxysulfide vs. oxide/sulfide intermediates) arise from kinetic vs. thermodynamic control. To address this:

  • Use in situ X-ray diffraction to track phase evolution during calcination .
  • Apply thermodynamic modeling (e.g., CALPHAD) to reconcile experimental data on oxygen/sulfur activity in liquid precursors .
  • Optimize sulfur excess (e.g., 3:1 S:Y ratio) to suppress Y₂O₃ formation, as demonstrated in Gd₂O₂S synthesis .

Q. What strategies improve upconversion efficiency in Y₂O₂S-based phosphors?

Efficiency depends on minimizing non-radiative losses and enhancing energy transfer:

  • Core-shell structures : Coating Y₂O₂S:Yb,Ho with an undoped Y₂O₂S shell reduces surface quenching, improving brightness by 40% .
  • Host lattice engineering : Substituting Y³+ with smaller ions (e.g., Lu³+) increases crystal field asymmetry, enhancing Ho³+ emission .
  • Infrared excitation optimization : Use 980 nm lasers with controlled power density (5–10 W/cm²) to balance population inversion and thermal degradation .

Q. How can particle size uniformity be achieved in large-scale Y₂O₂S synthesis?

  • Alkaline additives : Sodium or potassium ions adsorb onto crystal facets, promoting anisotropic growth into nanoplates or rods .
  • Microfluidic reactors : Enable continuous synthesis with precise temperature/residence time control, reducing batch-to-batch variability .
  • Post-synthetic annealing : Mild annealing (600–800°C) in reducing atmospheres (H₂/Ar) removes surface sulfates without particle agglomeration .

Methodological Considerations

Q. What characterization techniques are critical for analyzing Y₂O₂S defects?

  • Photoluminescence spectroscopy : Identifies defect-related emission bands (e.g., 450 nm blue emission from sulfur vacancies) .
  • Electron paramagnetic resonance (EPR) : Detects paramagnetic defects (e.g., Y³+ vacancies) .
  • High-resolution TEM : Resolves lattice distortions at grain boundaries, which correlate with luminescence quenching .

Q. How do researchers validate the purity of Y₂O₂S phases in mixed oxide-sulfide systems?

  • Rietveld refinement of XRD data : Quantifies phase fractions and detects trace impurities (<2 wt%) .
  • Raman spectroscopy : Distinct peaks at 350 cm⁻¹ (Y–S stretching) and 450 cm⁻¹ (Y–O modes) confirm oxysulfide formation .
  • X-ray photoelectron spectroscopy (XPS) : Resolves sulfur oxidation states (S²⁻ in Y₂O₂S vs. S⁶⁺ in sulfate contaminants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.